REACTION_CXSMILES
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[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]#[N:8])[CH:2]=1.O.Cl.N[CH:12]([C:15]([OH:17])=[O:16])[CH2:13][SH:14].C(=O)([O-])[O-:19].[K+].[K+].O>CO>[C:7]([NH:8][CH:12]([C:15]([OH:17])=[O:16])[CH2:13][SH:14])(=[O:19])[C:3]1[CH:2]=[CH:1][CH:6]=[N:5][CH:4]=1 |f:1.2.3,4.5.6|
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Name
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|
Quantity
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41.6 g
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Type
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reactant
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Smiles
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C1=CC(=CN=C1)C#N
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Name
|
|
Quantity
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70.5 g
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Type
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reactant
|
Smiles
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O.Cl.NC(CS)C(=O)O
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Name
|
|
Quantity
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55.2 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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Quantity
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500 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Then, the solvent was removed under reduced pressure
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Type
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TEMPERATURE
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Details
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heated 45 minutes at the boiling point
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Duration
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45 min
|
Type
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TEMPERATURE
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Details
|
After the mixture cooled off
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Type
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CUSTOM
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Details
|
78.7 g (87% of theory) colorless product with a melting point of 195° C. were recovered by suction
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)NC(CS)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |